Cas no 1171086-95-5 (3-tert-butyl-1,2-oxazol-5-amine hydrochloride)

3-tert-butyl-1,2-oxazol-5-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-tert-butyl-1,2-oxazol-5-amine hydrochloride
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- インチ: 1S/C7H12N2O.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4H,8H2,1-3H3;1H
- InChIKey: QGZABSFGNXZCKX-UHFFFAOYSA-N
- SMILES: C(C1=NOC(N)=C1)(C)(C)C.Cl
3-tert-butyl-1,2-oxazol-5-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00962673-1g |
3-tert-Butyl-1,2-oxazol-5-amine hydrochloride |
1171086-95-5 | 95% | 1g |
¥378.0 | 2023-04-05 | |
Aaron | AR019K3H-1g |
3-tert-butyl-1,2-oxazol-5-amine hydrochloride |
1171086-95-5 | 95% | 1g |
$52.00 | 2023-12-16 | |
A2B Chem LLC | AV24465-250mg |
3-tert-butyl-1,2-oxazol-5-amine hydrochloride |
1171086-95-5 | 95% | 250mg |
$223.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1698610-5g |
3-(tert-Butyl)isoxazol-5-amine hydrochloride |
1171086-95-5 | 98% | 5g |
¥2008.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1698610-1g |
3-(tert-Butyl)isoxazol-5-amine hydrochloride |
1171086-95-5 | 98% | 1g |
¥539.00 | 2024-08-09 | |
1PlusChem | 1P019JV5-250mg |
3-tert-butyl-1,2-oxazol-5-amine hydrochloride |
1171086-95-5 | 95% | 250mg |
$83.00 | 2025-03-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00962673-5g |
3-tert-Butyl-1,2-oxazol-5-amine hydrochloride |
1171086-95-5 | 95% | 5g |
¥1407.0 | 2023-04-05 | |
Aaron | AR019K3H-10g |
3-tert-butyl-1,2-oxazol-5-amine hydrochloride |
1171086-95-5 | 95% | 10g |
$155.00 | 2023-12-16 | |
Aaron | AR019K3H-2.5g |
3-tert-butyl-1,2-oxazol-5-amine hydrochloride |
1171086-95-5 | 95% | 2.5g |
$65.00 | 2023-12-16 | |
Aaron | AR019K3H-5g |
3-tert-butyl-1,2-oxazol-5-amine hydrochloride |
1171086-95-5 | 95% | 5g |
$101.00 | 2023-12-16 |
3-tert-butyl-1,2-oxazol-5-amine hydrochloride 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
3-tert-butyl-1,2-oxazol-5-amine hydrochlorideに関する追加情報
Recent Advances in the Study of 3-tert-butyl-1,2-oxazol-5-amine hydrochloride (CAS: 1171086-95-5)
3-tert-butyl-1,2-oxazol-5-amine hydrochloride (CAS: 1171086-95-5) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest studies and findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic uses.
Recent literature indicates that 3-tert-butyl-1,2-oxazol-5-amine hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds, which are often explored for their pharmacological properties. Studies have demonstrated its utility in the development of novel kinase inhibitors, which are critical in targeting signaling pathways involved in cancer and inflammatory diseases. The compound's unique structural features, including the tert-butyl group and the oxazole ring, contribute to its ability to interact with specific biological targets.
One of the most notable advancements in the study of this compound is its role in the optimization of lead compounds for selective kinase inhibition. Researchers have employed structure-activity relationship (SAR) studies to modify the core structure of 3-tert-butyl-1,2-oxazol-5-amine hydrochloride, leading to the identification of derivatives with enhanced potency and selectivity. These derivatives have shown promising results in preclinical models, particularly in the context of oncology and autoimmune disorders.
In addition to its applications in kinase inhibition, recent studies have explored the compound's potential as a building block for the synthesis of fluorescent probes and imaging agents. The oxazole moiety, in particular, has been utilized to develop probes for detecting reactive oxygen species (ROS) and other biologically relevant molecules. This has opened new avenues for diagnostic and therapeutic applications in diseases characterized by oxidative stress.
Despite these promising findings, challenges remain in the clinical translation of compounds derived from 3-tert-butyl-1,2-oxazol-5-amine hydrochloride. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future research. Nevertheless, the compound continues to be a valuable tool in medicinal chemistry, offering insights into the design of novel therapeutic agents.
In conclusion, 3-tert-butyl-1,2-oxazol-5-amine hydrochloride (CAS: 1171086-95-5) represents a versatile and promising scaffold in drug discovery. Its applications span from kinase inhibition to diagnostic imaging, underscoring its importance in contemporary pharmaceutical research. Ongoing studies are expected to further elucidate its potential and pave the way for the development of innovative therapies.
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